

Molecular structure and formula of Methyl azepane-4-carboxylate hydrochloride (C₈H₁₆ClNO₂).

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Compound of Interest

Compound Name: Methyl azepane-4-carboxylate
hydrochloride

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An In-depth Technical Guide to Methyl Azepane-4-carboxylate Hydrochloride (C₈H₁₆ClNO₂)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl azepane-4-carboxylate hydrochloride**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and the analytical techniques pivotal for its characterization. The significance of the azepane scaffold in contemporary drug development will also be discussed, offering insights into the potential applications of this molecule.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, enabling

effective interaction with biological targets.[1][2] This has led to the incorporation of the azepane motif into a multitude of biologically active compounds, including several FDA-approved drugs.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-modulating effects.[1][2] **Methyl azepane-4-carboxylate hydrochloride**, as a functionalized azepane derivative, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Molecular Structure and Physicochemical Properties

The molecular formula of **Methyl azepane-4-carboxylate hydrochloride** is C₈H₁₆ClNO₂, corresponding to a molecular weight of 193.67 g/mol. The structure consists of a central azepane ring with a methyl carboxylate group at the 4-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for pharmaceutical development.

Table 1: Physicochemical Properties of **Methyl Azepane-4-carboxylate Hydrochloride**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ ClNO ₂	PubChem
Molecular Weight	193.67 g/mol	PubChem
CAS Number	1383132-15-7	Chemical Supplier
Appearance	White to off-white solid (predicted)	General Knowledge
Solubility	Soluble in water and polar organic solvents (predicted)	General Knowledge

Below is a 2D representation of the molecular structure of **Methyl azepane-4-carboxylate hydrochloride**.

Caption: 2D structure of **Methyl azepane-4-carboxylate hydrochloride**.

Synthesis of Methyl Azepane-4-carboxylate Hydrochloride: A Plausible Pathway

While a specific, documented synthesis for **Methyl azepane-4-carboxylate hydrochloride** is not readily available in the searched literature, a highly plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous transformations. The most logical approach involves the esterification of the parent carboxylic acid, azepane-4-carboxylic acid.

A potential two-step synthesis is outlined below:

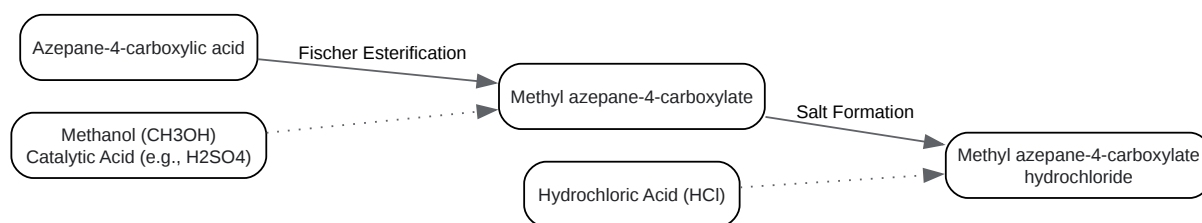
Step 1: Synthesis of Azepane-4-carboxylic acid

This precursor can be synthesized through various methods, with one common approach being the ring expansion of a suitable piperidine derivative or the cyclization of an appropriate linear precursor.

Step 2: Fischer Esterification

The synthesized or commercially available azepane-4-carboxylic acid can then be subjected to a Fischer esterification reaction. This acid-catalyzed reaction with methanol will yield the desired methyl ester. The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

The following diagram illustrates this proposed synthetic workflow.



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Caption: Proposed synthetic workflow for **Methyl azepane-4-carboxylate hydrochloride**.

Experimental Protocol (Representative):

- **Esterification:** To a solution of azepane-4-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is heated to reflux and monitored by a suitable technique like Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a mild base and extracted with an organic solvent.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude methyl azepane-4-carboxylate. Further purification can be achieved through column chromatography.
- **Salt Formation:** The purified ester is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate, **Methyl azepane-4-carboxylate hydrochloride**, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Structural Elucidation and Characterization

A suite of analytical techniques is essential for the unambiguous confirmation of the molecular structure and purity of **Methyl azepane-4-carboxylate hydrochloride**. The following sections detail the expected outcomes from key spectroscopic methods, drawing parallels with the closely related and well-characterized analog, methyl piperidine-4-carboxylate hydrochloride, where specific data for the target molecule is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ^1H and ^{13}C NMR would provide definitive evidence for the structure of **Methyl azepane-4-carboxylate hydrochloride**.

^1H NMR Spectroscopy (Expected):

Based on the structure, the following proton signals are anticipated. The chemical shifts are predicted based on known values for similar structural motifs.

- -OCH_3 (singlet, 3H): A sharp singlet integrating to three protons is expected for the methyl group of the ester, likely in the region of 3.6-3.8 ppm.
- Azepane Ring Protons (multiplets, 12H): The twelve protons on the azepane ring would appear as a series of complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear further downfield.
- N-H Protons (broad singlet, 2H): In the hydrochloride salt, the nitrogen atom is protonated, and these protons would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be solvent-dependent.

^{13}C NMR Spectroscopy (Expected):

The proton-decoupled ^{13}C NMR spectrum would provide information on the number and chemical environment of the carbon atoms.

- C=O (carbonyl): The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm.
- -OCH_3 (methyl): The methyl carbon of the ester would appear around 50-55 ppm.
- Azepane Ring Carbons: The six carbons of the azepane ring would give rise to signals in the aliphatic region, typically between 20 and 60 ppm. The carbons adjacent to the nitrogen atom will be shifted further downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For **Methyl azepane-4-carboxylate hydrochloride**, Electrospray Ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the free base (after loss of HCl), $[\text{M}+\text{H}]^+$, at m/z 158.1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl azepane-4-carboxylate hydrochloride** is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
N-H (amine salt)	Stretching	3200-2800 (broad)
C-H (aliphatic)	Stretching	2950-2850
C=O (ester)	Stretching	~1735
C-O (ester)	Stretching	1300-1000

The broad absorption in the high-frequency region is characteristic of the N-H stretching in an amine salt. The strong, sharp peak around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group.

Applications in Drug Discovery and Development

While specific applications for **Methyl azepane-4-carboxylate hydrochloride** are not extensively documented in the public domain, its structural features make it a highly valuable starting material and intermediate in drug discovery programs.

The presence of a secondary amine in the azepane ring provides a reactive handle for further functionalization. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The methyl ester group can also be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, such as amides or other esters.

Given the diverse biological activities of azepane-containing molecules, derivatives of **Methyl azepane-4-carboxylate hydrochloride** could be investigated as potential therapeutic agents

in areas such as:

- Oncology: As scaffolds for the development of novel anticancer agents.^[1]
- Infectious Diseases: As starting points for the synthesis of new antibacterial and antiviral compounds.^[1]
- Central Nervous System (CNS) Disorders: The azepane core is present in several CNS-active drugs, and derivatives could be explored for conditions like Alzheimer's disease or as anticonvulsants.^[1]

Conclusion

Methyl azepane-4-carboxylate hydrochloride is a heterocyclic compound with a molecular structure that holds significant promise for medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic strategy, and the key analytical methods for its characterization. The inherent versatility of the azepane scaffold, coupled with the reactive handles present in this molecule, makes it a valuable tool for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of **Methyl azepane-4-carboxylate hydrochloride** is warranted to fully explore its potential in the quest for new and improved medicines.

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